molecular formula C19H20N2OS B5794749 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide

Cat. No.: B5794749
M. Wt: 324.4 g/mol
InChI Key: CJVATRMDLZSZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTA-EG6 is a fluorescent probe that can be used to detect protein-protein interactions, making it a valuable tool in the study of protein function and interactions.

Mechanism of Action

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide works by binding to proteins and emitting fluorescence when excited by light. When this compound binds to a protein, it undergoes a conformational change that results in an increase in fluorescence intensity. This change in fluorescence intensity can be used to measure the strength of protein-protein interactions.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic fluorescent probe that can be used safely in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide as a fluorescent probe for protein-protein interactions include its high sensitivity and specificity, its ability to detect interactions in real-time, and its non-toxic nature. However, there are also limitations to its use. This compound is not suitable for all types of proteins and may not work in certain experimental conditions. Additionally, the use of this compound requires specialized equipment and expertise.

Future Directions

There are several future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide. One area of research could focus on optimizing the synthesis method to improve yield and purity. Another area of research could focus on developing new derivatives of this compound that have improved properties for detecting protein-protein interactions. Additionally, research could focus on using this compound to study specific protein-protein interactions in various biological systems. Finally, research could focus on developing new applications for this compound in fields such as drug discovery and diagnostics.
Conclusion
In conclusion, this compound is a valuable tool for studying protein-protein interactions in scientific research. Its ability to detect interactions in real-time and its non-toxic nature make it a desirable fluorescent probe for use in vitro and in vivo. While there are limitations to its use, there are also many future directions for research that could further improve its properties and applications.

Synthesis Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide involves several steps, starting with the reaction of 2-aminothiophenol with 2-bromoacetophenone to form 5-bromo-2-(2-thienyl)benzoxazole. This intermediate is then reacted with 2-methyl-5-nitrophenylamine to form 5-(2-methyl-5-nitrophenyl)-2-(2-thienyl)benzoxazole. The final step involves the reduction of the nitro group to form this compound.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide has a wide range of applications in scientific research, particularly in the study of protein-protein interactions. It can be used as a fluorescent probe to detect protein-protein interactions in vitro and in vivo. This makes it a valuable tool in the study of protein function and interactions, as it allows researchers to visualize and measure protein-protein interactions in real-time.

Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-12(2)10-18(22)20-16-11-14(9-8-13(16)3)19-21-15-6-4-5-7-17(15)23-19/h4-9,11-12H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVATRMDLZSZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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